molecular formula C9H4ClFO3 B3015360 6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid CAS No. 2137767-53-2

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid

Cat. No.: B3015360
CAS No.: 2137767-53-2
M. Wt: 214.58
InChI Key: OAQZBUTVXUBAGN-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClFO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions of the benzofuran ring, respectively, and a carboxylic acid group at the 2nd position .

Preparation Methods

The synthesis of 6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriately substituted precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

6-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its phototoxic properties.

    Angelicin: Exhibits antimicrobial and anticancer activities.

The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZBUTVXUBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137767-53-2
Record name 6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid
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